N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
CAS No.: 899905-01-2
Cat. No.: VC11899067
Molecular Formula: C24H26FN3O3S
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899905-01-2 |
|---|---|
| Molecular Formula | C24H26FN3O3S |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H26FN3O3S/c1-30-19-11-10-18(14-20(19)31-2)26-21(29)15-32-23-22(16-6-8-17(25)9-7-16)27-24(28-23)12-4-3-5-13-24/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,26,29) |
| Standard InChI Key | HWYNGRPJXBDWPQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)F)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, N-(3,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide, reflects its intricate structure. Key features include:
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A spirocyclic diazaspiro[4.5]deca-1,3-diene core, where two nitrogen atoms are embedded in a fused ring system.
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A 4-fluorophenyl substituent at position 2 of the diazaspiro ring, introducing electronegativity and potential halogen bonding capabilities.
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A sulfanyl-acetamide linker bridging the spirocyclic system to a 3,4-dimethoxyphenyl group, which may enhance solubility and bioactivity.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₆FN₃O₃S | PubChem |
| Molecular Weight | 455.5 g/mol | PubChem |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)F)OC | PubChem |
| InChI Key | HWYNGRPJXBDWPQ-UHFFFAOYSA-N | PubChem |
The 3,4-dimethoxyphenyl group contributes to lipophilicity, while the 4-fluorophenyl moiety may influence electronic interactions with biological targets. The sulfanyl bridge (-S-) introduces potential for disulfide bond formation or redox activity.
Synthesis and Preparation
Critical Reaction Considerations
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) may facilitate coupling reactions.
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Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling steps.
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Temperature Control: Elevated temperatures (80–120°C) likely required for cyclization and coupling steps.
Characterization Techniques
Structural Elucidation
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals include aromatic protons from the phenyl groups (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and acetamide NH (δ ~8.5 ppm).
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¹³C NMR: Peaks for carbonyl carbons (δ ~170 ppm), sp³ hybridized carbons in the spirocycle (δ 40–60 ppm), and aromatic carbons (δ 110–160 ppm).
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Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 455.5 (M+H⁺).
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X-ray Crystallography: If crystalline, this technique could resolve the spirocyclic conformation and intermolecular interactions.
Comparison with Structural Analogs
Table 2: Key Differences from Related Compounds
| Compound | Spiro Ring Size | Substituents | Molecular Weight |
|---|---|---|---|
| Target Compound | 4.5 | 4-Fluorophenyl, 3,4-dimethoxyphenyl | 455.5 g/mol |
| N-Phenyl Analog | 4.6 | 3,5-Dimethoxyphenyl | 451.6 g/mol |
| 4-Fluorophenyl-Spiro[4.5]deca Derivative | 4.5 | 4-Fluorophenyl, unsubstituted acetamide | ~430 g/mol (estimated) |
The target compound’s 4.5 spiro ring size and dual methoxy/fluoro substitution distinguish it from analogs, potentially optimizing steric and electronic properties for target engagement.
Challenges and Future Directions
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Synthetic Optimization: Current routes likely suffer from low yields due to steric hindrance in the spirocyclic core. Flow chemistry or microwave-assisted synthesis could improve efficiency.
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Biological Screening: Prioritize in vitro assays against cancer cell lines, microbial pathogens, and neurodegenerative models.
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Computational Modeling: Molecular docking studies to predict target proteins (e.g., COX-2, EGFR kinase).
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